

A Comparative Guide to KT185 and WWL70 for ABHD6 Inhibition

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Compound of Interest			
Compound Name:	KT185		
Cat. No.:	B608395	Get Quote	

An Objective Comparison for Researchers in Drug Discovery and Neuroscience

Alpha/beta-hydrolase domain 6 (ABHD6) has emerged as a significant therapeutic target due to its role as a key regulator of the endocannabinoid system. This transmembrane serine hydrolase primarily metabolizes the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby modulating neurotransmission, neuroinflammation, and various metabolic processes. The development of potent and selective inhibitors for ABHD6 is crucial for elucidating its physiological functions and for the potential treatment of neurological and metabolic disorders.

This guide provides a detailed comparison of two widely used ABHD6 inhibitors: **KT185** and WWL70. We will delve into their potency, selectivity, and mechanisms of action, supported by experimental data and protocols to assist researchers in selecting the appropriate tool for their studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **KT185** and WWL70, highlighting their differences in potency.

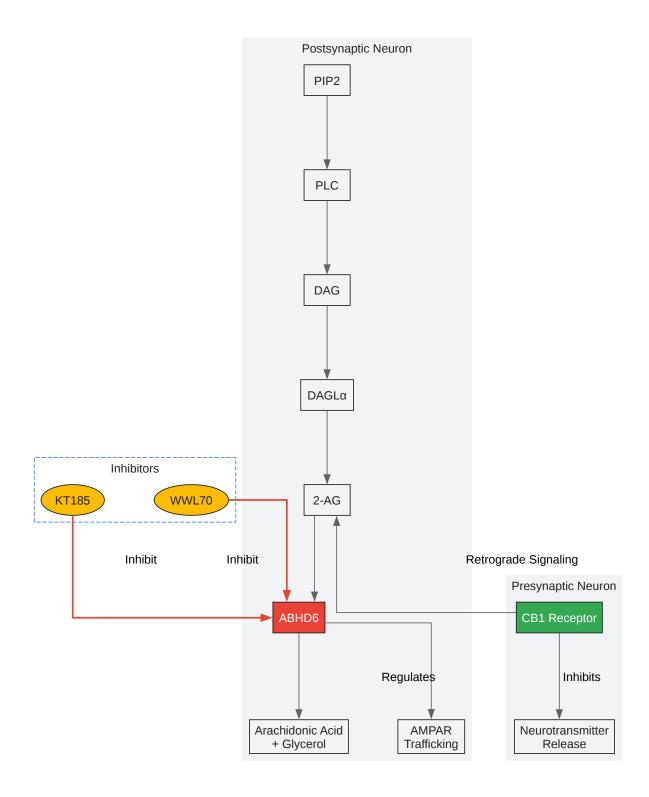


Parameter	KT185	WWL70	Reference
Inhibitor Class	Irreversible piperidyl- 1,2,3-triazole urea	Carbamate	[1][2]
IC50 (in situ, Neuro2A cells)	0.21 nM	Not Reported	[2][3]
IC50 (in vitro)	1.3 nM	70 nM	[2][4][5]
Key Characteristics	Orally-bioavailable, brain-penetrant, highly selective in vivo	Well-characterized, anti-inflammatory and neuroprotective effects	[1][6][7]

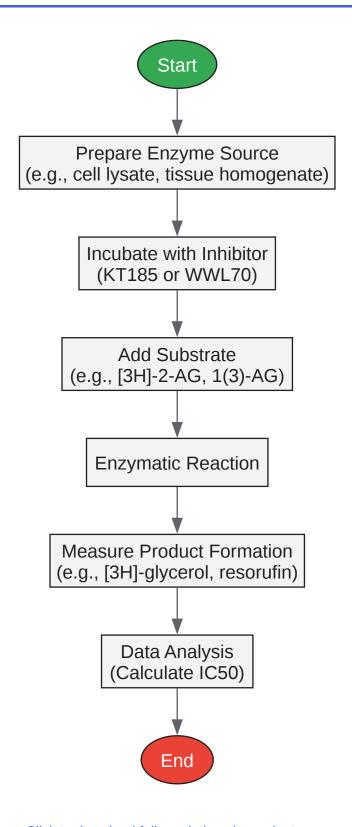
Signaling Pathways and Experimental Workflow

To visualize the context of ABHD6 inhibition and the general approach to inhibitor characterization, the following diagrams are provided.









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References

- 1. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KT185 Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Wwl70-induced ABHD6 inhibition attenuates memory deficits and pathological phenotypes in APPswe/PS1dE9 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
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